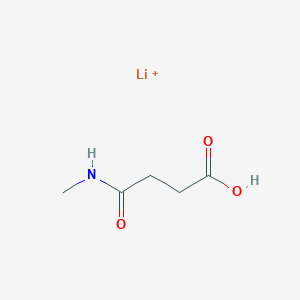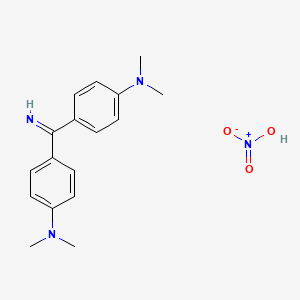
Benzenamine, 4,4'-carbonimidoylbis(N,N-dimethyl-, mononitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4,4’-carbonimidoylbis(N,N-dimethyl-, mononitrate is a chemical compound known for its unique structure and properties It is a derivative of benzenamine, featuring a carbonimidoyl group and dimethyl substitutions, along with a mononitrate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-carbonimidoylbis(N,N-dimethyl-, mononitrate typically involves the reaction of benzenamine derivatives with appropriate reagents to introduce the carbonimidoyl and dimethyl groups. One common method involves the use of N,N-dimethylaniline as a starting material, which undergoes nitration to introduce the nitrate group. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid to facilitate the nitration process .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where benzenamine derivatives are treated with nitrating agents under controlled conditions. The process requires careful handling of reagents and control of reaction parameters to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 4,4’-carbonimidoylbis(N,N-dimethyl-, mononitrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitrate group to an amine group.
Substitution: The compound can undergo electrophilic substitution reactions, where the nitrate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and acids under controlled conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted benzenamine compounds, depending on the specific reaction and conditions used .
Applications De Recherche Scientifique
Benzenamine, 4,4’-carbonimidoylbis(N,N-dimethyl-, mononitrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the manufacture of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, 4,4’-carbonimidoylbis(N,N-dimethyl-, mononitrate involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also undergo redox reactions, influencing cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, 4,4’-methylenebis(N,N-dimethyl-: This compound is similar in structure but lacks the nitrate group.
Benzenamine, N,N-dimethyl-4-nitro-: This compound has a nitro group but differs in the position and number of substitutions.
Propriétés
Numéro CAS |
84255-15-2 |
|---|---|
Formule moléculaire |
C17H21N3.HNO3 C17H22N4O3 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
4-[4-(dimethylamino)benzenecarboximidoyl]-N,N-dimethylaniline;nitric acid |
InChI |
InChI=1S/C17H21N3.HNO3/c1-19(2)15-9-5-13(6-10-15)17(18)14-7-11-16(12-8-14)20(3)4;2-1(3)4/h5-12,18H,1-4H3;(H,2,3,4) |
Clé InChI |
LORQGAZBFSNIPI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)N(C)C.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride](/img/structure/B13786491.png)
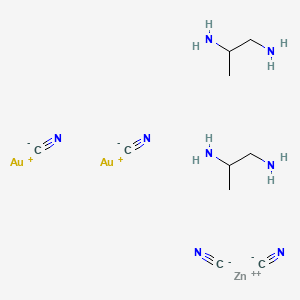
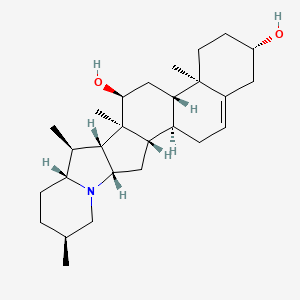

![4-Chloro-7-(methoxymethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13786527.png)


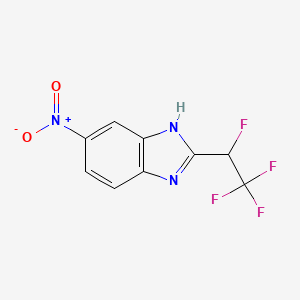
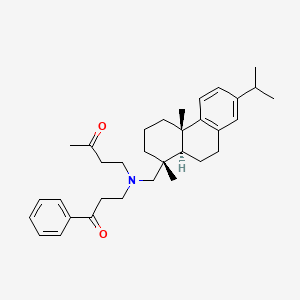
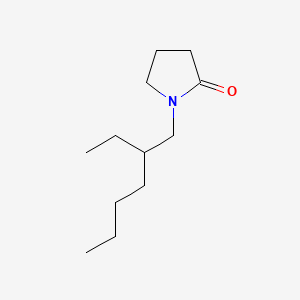
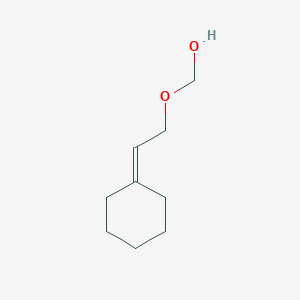
![3-[(2S)-3,4-Dihydroxy-2-pyrrolidinyl]-3-oxo-N-phenylpropanamide](/img/structure/B13786554.png)
